molecular formula C14H11NO2 B11696612 N-(Dibenzo[B,D]furan-1-YL)acetamide

N-(Dibenzo[B,D]furan-1-YL)acetamide

Cat. No.: B11696612
M. Wt: 225.24 g/mol
InChI Key: BBFNCCROAZWHEF-UHFFFAOYSA-N
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Description

N-(Dibenzo[B,D]furan-1-YL)acetamide is an organic compound that features a dibenzofuran moiety linked to an acetamide group Dibenzofuran is a heterocyclic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Dibenzo[B,D]furan-1-YL)acetamide can be synthesized through several methods. One common approach involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers . Another method employs substituted biphenyls, which undergo cyclization to form the dibenzofuran core . Additionally, photochemical reactions have been explored for the synthesis of dibenzofuran derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of metal complex catalysis to facilitate the cyclization reactions. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(Dibenzo[B,D]furan-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated derivatives, acylated compounds, and various oxidized forms .

Scientific Research Applications

Comparison with Similar Compounds

N-(Dibenzo[B,D]furan-1-YL)acetamide can be compared with other dibenzofuran derivatives:

The uniqueness of this compound lies in its acetamide group, which imparts specific biological activities and chemical reactivity not found in other dibenzofuran derivatives.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

N-dibenzofuran-1-ylacetamide

InChI

InChI=1S/C14H11NO2/c1-9(16)15-11-6-4-8-13-14(11)10-5-2-3-7-12(10)17-13/h2-8H,1H3,(H,15,16)

InChI Key

BBFNCCROAZWHEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C3=CC=CC=C3OC2=CC=C1

Origin of Product

United States

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